

The Chronic Liver Disease Questionnaire: A Technical Guide for Researchers and Clinicians

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Compound of Interest

Compound Name: CLDQ

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The Chronic Liver Disease Questionnaire (**CLDQ**) is a widely used, disease-specific patient-reported outcome (PRO) measure designed to assess the health-related quality of life (HRQoL) in individuals with chronic liver disease.^{[1][2][3]} Developed in 1999 by Younossi et al., the **CLDQ** has become a crucial tool in both clinical practice and research, enabling a standardized evaluation of the multifaceted impact of liver disease on patients' lives.^{[3][4]} This technical guide provides an in-depth overview of the **CLDQ**, its various adaptations, psychometric properties, and protocols for its use.

Core Concepts and Development

The development of the **CLDQ** was prompted by the need for a reliable and valid instrument to measure HRQoL specifically in patients with chronic liver disease, an aspect not fully captured by generic health surveys.^[3] The initial development process involved identifying potential HRQoL-affecting items from patient interviews, expert opinions, and literature reviews.^[3] This comprehensive list was then refined through patient importance ratings and factor analysis, resulting in a 29-item questionnaire.^{[1][3]}

The standard **CLDQ** is structured into six distinct domains that cover the primary areas affected by chronic liver disease:

- Abdominal Symptoms (AS)
- Fatigue (FA)

- Systemic Symptoms (SS)
- Activity (AC)
- Emotional Function (EF)
- Worry (WO)^[1]

Each item is rated on a 7-point Likert scale, with responses ranging from "all of the time" (a score of 1) to "none of the time" (a score of 7).^[1] A higher score consistently indicates a better health-related quality of life.^{[1][5]}

Disease-Specific Adaptations

Recognizing the unique symptomatic and psychological burdens of different liver pathologies, several specialized versions of the **CLDQ** have been developed and validated. These adaptations ensure greater sensitivity and relevance to specific patient populations:

- **CLDQ-HCV**: For patients with Hepatitis C virus infection.^{[2][4]}
- **CLDQ-NASH** (or **CLDQ-NAFLD**): For individuals with non-alcoholic steatohepatitis or non-alcoholic fatty liver disease.^{[2][4][6]} This version contains 36 items.^{[6][7][8]}
- **CLDQ-PSC**: A 24-item version tailored for patients with primary sclerosing cholangitis.^[9]
- **CLDQ-HBV**: For patients with Hepatitis B virus infection.^[2]
- **CLDQ-MASH**: For Metabolic Dysfunction-Associated Steatohepatitis.^[4]

Psychometric Properties: A Quantitative Overview

The **CLDQ** and its variants have demonstrated robust psychometric properties across numerous validation studies in various languages and patient cohorts.^{[10][11][12][13]} Key quantitative indicators of its reliability and validity are summarized below.

Internal Consistency

Internal consistency, typically measured by Cronbach's alpha, reflects the extent to which items within a domain measure the same underlying construct. The **CLDQ** consistently shows good to excellent internal consistency.

Study/Version	Overall Cronbach's α	Domain Cronbach's α Range	Patient Population
Chinese (HK) CLDQ[1][13]	-	0.58 - 0.90	Chronic Hepatitis B
Malaysian English CLDQ[12]	0.95	-	Chronic Liver Disease
Malaysian Malay CLDQ[12]	0.92	-	Chronic Liver Disease
Thai CLDQ[14]	0.96	> 0.93	Chronic Liver Disease
Romanian CLDQ- RO[15]	0.93	-	Chronic Liver Disease
CLDQ-NASH[7][8]	-	0.80 - 0.94	Non-alcoholic Steatohepatitis
Posthepatitic B Cirrhosis[10]	0.905	0.442 - 0.848	Posthepatitic B Cirrhosis

Test-Retest Reliability

Test-retest reliability assesses the stability of the questionnaire's results over time in the absence of a change in the patient's condition. This is often evaluated using the intraclass correlation coefficient (ICC).

Study/Version	Overall ICC	Domain ICC Range	Time Interval
Chinese (HK) CLDQ[1]	-	0.23 - 0.72	Not Specified
Malaysian English CLDQ[12]	0.89	-	Not Specified
Malaysian Malay CLDQ[12]	0.93	-	Not Specified
Thai CLDQ[14]	0.88	0.68 - 0.90	1 to 4 weeks
Sinhala sCLDQ[11]	0.695 (test-retest correlation)	0.431 - 0.912	4 weeks

Experimental Protocols

Administration of the CLDQ

The successful implementation of the **CLDQ** in a research or clinical setting requires adherence to a standardized protocol to ensure data quality and consistency.

Patient Eligibility:

- Inclusion Criteria: Patients with a diagnosis of chronic liver disease. For specific versions (e.g., **CLDQ-NASH**), a confirmed diagnosis of the respective condition is required.[7]
- Exclusion Criteria: Conditions that may confound the assessment of HRQoL, such as hepatic encephalopathy or other severe chronic illnesses, are often grounds for exclusion.[12]

Administration Procedure:

- The questionnaire is typically self-administered by the patient.[16]
- The administrator should provide clear instructions but avoid interpreting or rephrasing the questions.[16]
- Patients are asked to reflect on their experiences over the "last two weeks." [15][16]

- Assistance from next of kin may be permissible if the patient has difficulty understanding due to educational or cultural reasons; this assistance should be documented.[16]
- Upon completion, the form should be checked for any missing items, and the patient should be encouraged to provide a response for all questions.[16]

Scoring and Interpretation

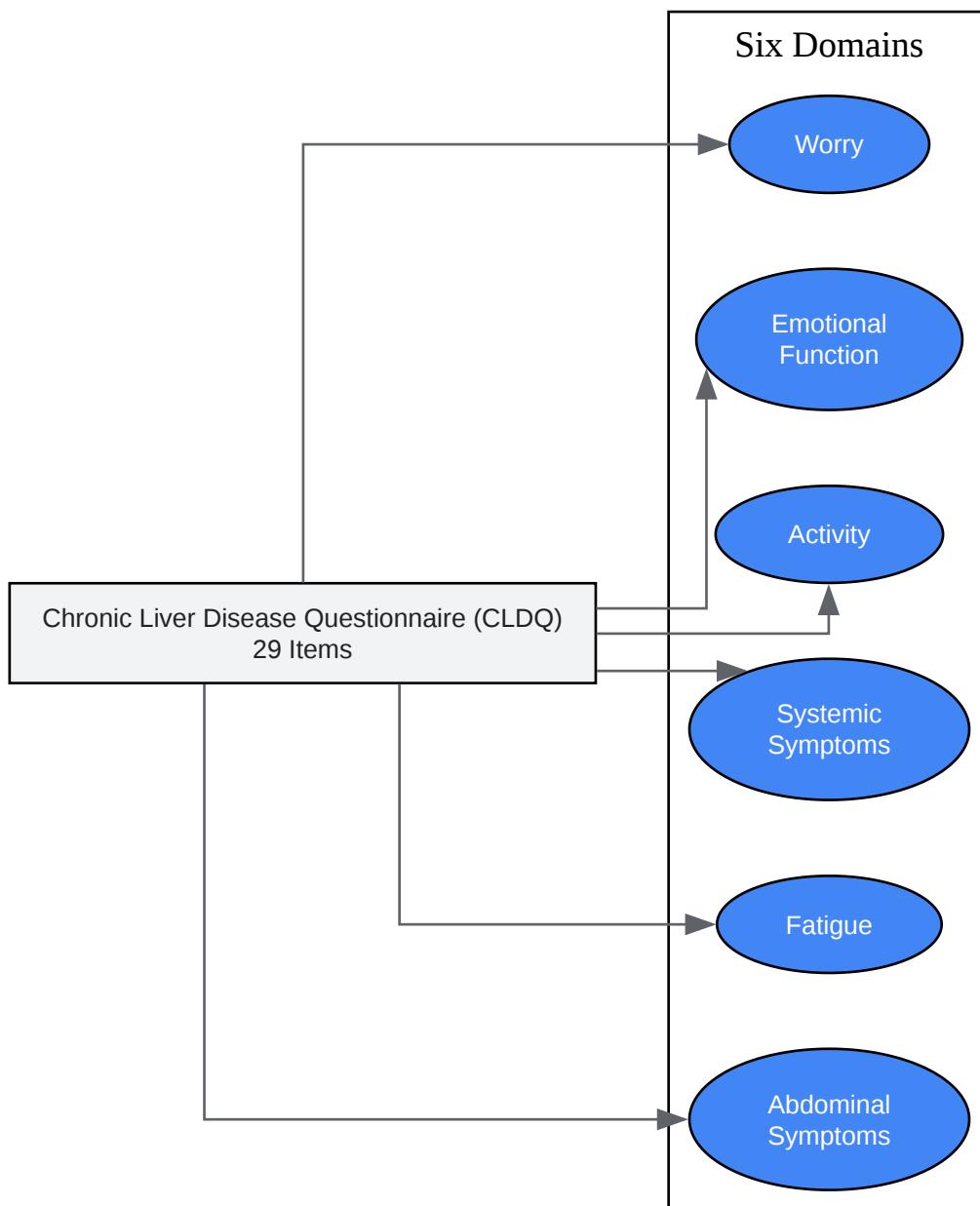
The scoring of the **CLDQ** is straightforward:

- Each of the 29 items is scored on a scale of 1 to 7.
- The scores for each of the six domains are calculated by taking the mean of the item scores within that specific domain.[1]
- A total summary score is calculated by taking the mean of all the domain scores.[1][2]

Lower scores indicate a poorer health-related quality of life, while higher scores signify a better HRQoL.[1][5] The **CLDQ** has demonstrated the ability to differentiate between varying severities of liver disease, with scores generally decreasing as the disease progresses (e.g., from non-cirrhosis to compensated and then decompensated cirrhosis).[3][10][12]

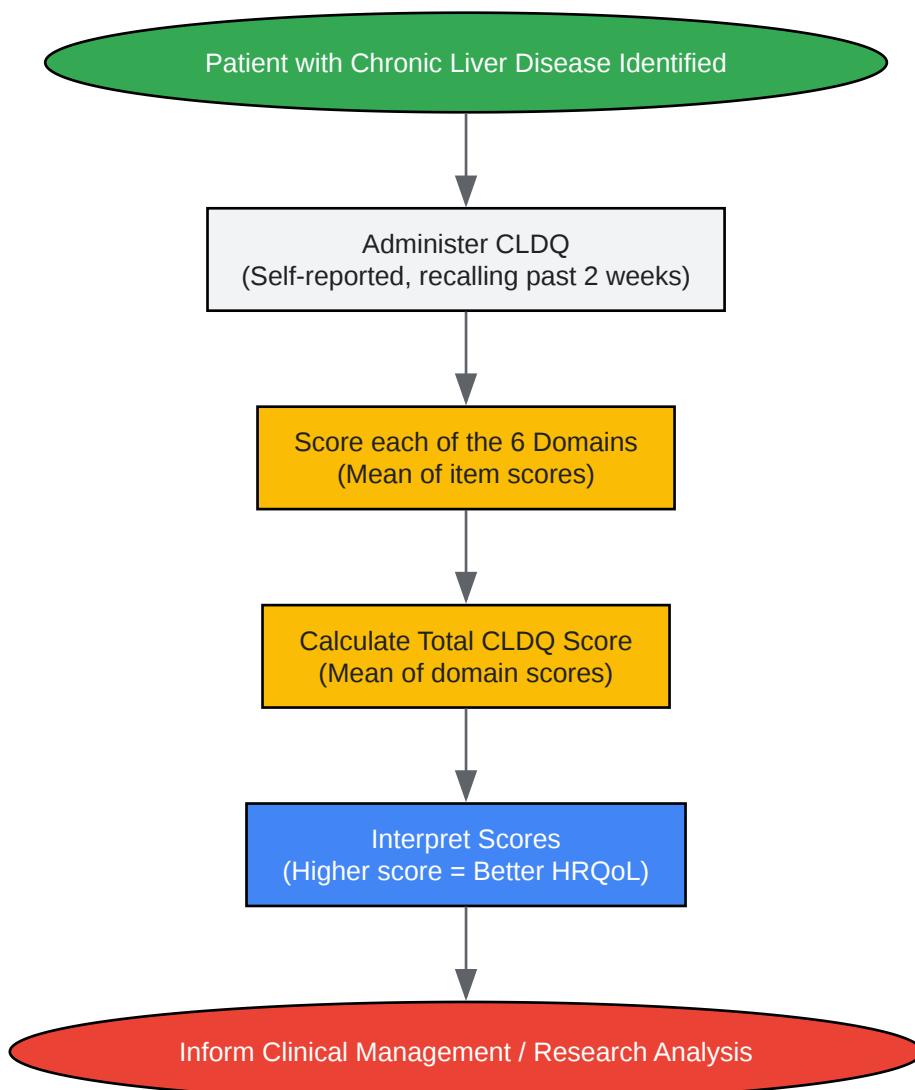
Visualizing CLDQ Structure and Workflow

To further elucidate the structure and application of the **CLDQ**, the following diagrams are provided.



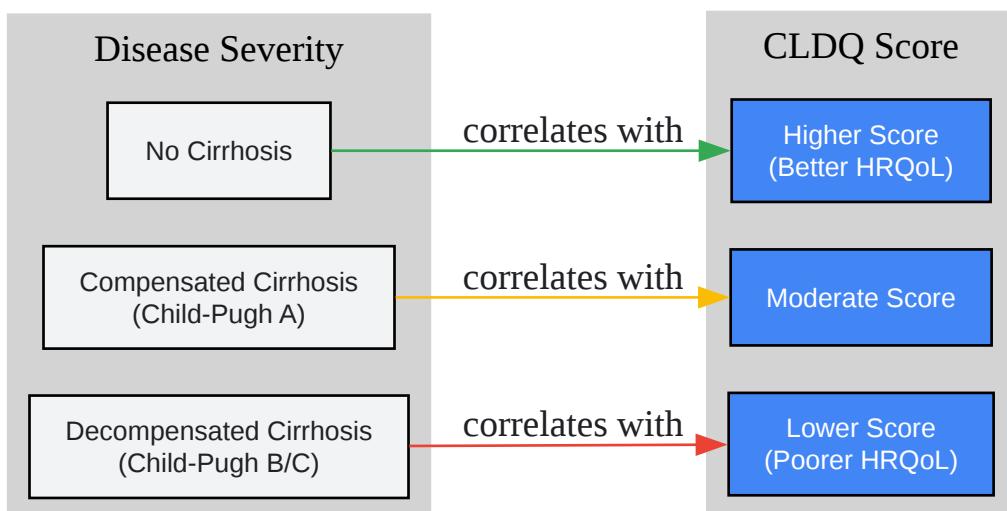
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Figure 1: Domain Structure of the Chronic Liver Disease Questionnaire.



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*Figure 2: Workflow for **CLDQ** Administration and Scoring.*



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Figure 3: Relationship between Liver Disease Severity and **CLDQ** Scores.

Conclusion

The Chronic Liver Disease Questionnaire is a robust and indispensable tool for the comprehensive assessment of health-related quality of life in patients with chronic liver disease. Its strong psychometric properties, ease of administration, and availability of disease-specific versions make it highly suitable for both clinical and research applications. By providing a standardized method to quantify the patient experience, the **CLDQ** facilitates a deeper understanding of the disease burden and the effectiveness of therapeutic interventions.

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